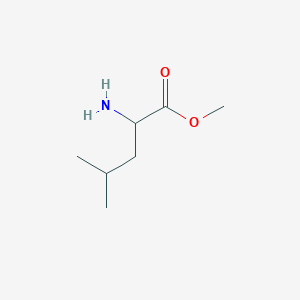

Methyl 2-amino-4-methylpentanoate

Description

Properties

CAS No. |

18869-43-7 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 |

InChI Key |

QVDXUKJJGUSGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 2-amino-4-methylpentanoate CAS number 7517-19-3

An In-depth Technical Guide to Methyl 2-amino-4-methylpentanoate (CAS 7517-19-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpentanoate, a key chiral building block derived from the essential amino acid L-leucine. Primarily supplied as its more stable and soluble hydrochloride salt, this compound is a cornerstone in synthetic organic chemistry, with significant applications in peptide synthesis and the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, applications, and safe handling.

Core Molecular Profile and Physicochemical Properties

Methyl 2-amino-4-methylpentanoate, also known as L-Leucine methyl ester, is the methyl ester derivative of L-leucine. The presence of the methyl ester group protects the carboxylic acid functionality, allowing the free amino group to participate in further reactions, most notably peptide bond formation.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of biochemical applications.[2]

Key Physicochemical Data

The fundamental properties of Methyl 2-amino-4-methylpentanoate hydrochloride are summarized below, providing a critical data foundation for its use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 7517-19-3 | [3][4] |

| Molecular Formula | C₇H₁₅NO₂•HCl (hydrochloride salt) | [3][4] |

| Molecular Weight | 181.66 g/mol (hydrochloride salt) | [3][4][5] |

| Appearance | White crystalline powder or solid | [2] |

| Melting Point | 145 - 155 °C | [6] |

| Solubility | Soluble in water and alcohol | [2] |

| Optical Activity | [α]22/D +13° (c = 2 in H₂O) | |

| SMILES | Cl[H].COC(=O)CC(C)C | |

| InChI Key | DODCBMODXGJOKD-RGMNGODLSA-N | [2] |

Synthesis and Chiral Integrity

The synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride is most commonly achieved through the esterification of L-leucine. The choice of esterification agent is critical to achieving high yields while preserving the stereochemical integrity of the chiral center.

Protocol 1: Thionyl Chloride-Mediated Esterification

This is a classic and highly effective method for the direct esterification of amino acids. Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and generates HCl in situ. The HCl acts as a catalyst for the esterification and also forms the hydrochloride salt of the product, which often precipitates from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

Step-by-Step Methodology:

-

Suspend L-leucine in an excess of anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the stirring suspension. This step is highly exothermic and releases HCl and SO₂ gases, requiring an inert atmosphere and proper ventilation.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (typically 4-6 hours).[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a ninhydrin stain until the starting L-leucine spot is no longer visible.[3]

-

Upon completion, remove the excess methanol and volatile byproducts under reduced pressure to yield the crude L-leucine methyl ester hydrochloride.[3]

-

The product can be further purified by recrystallization, often from a methanol/ether mixture.

Causality and Expertise: The use of thionyl chloride is advantageous as it serves a dual purpose: it facilitates the esterification and provides the chloride counter-ion for the final salt form. The reaction conditions are robust, and this method typically results in high yields, often approaching quantitative conversion.[3]

Protocol 2: Trimethylchlorosilane (TMSCl) as an Alternative

An operationally simpler and milder alternative involves using trimethylchlorosilane (TMSCl) in methanol.[7] TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method avoids the handling of the highly corrosive and reactive thionyl chloride.[7]

Step-by-Step Methodology:

-

Suspend the amino acid in methanol at room temperature.

-

Add TMSCl to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

The workup is similar to the thionyl chloride method, involving the removal of solvent under reduced pressure.

Causality and Expertise: This method is particularly useful for substrates that may be sensitive to the harsher conditions of the thionyl chloride protocol. It is considered more convenient from an operational standpoint and presents fewer safety and waste disposal issues.[7]

Caption: Workflow for the synthesis of Methyl 2-amino-4-methylpentanoate HCl.

Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of Methyl 2-amino-4-methylpentanoate. A multi-technique approach is standard in research and industrial settings.

| Analytical Technique | Purpose | Key Considerations |

| ¹H-NMR Spectroscopy | Structural confirmation and purity assessment. | Provides characteristic signals for the methyl ester, the isobutyl side chain, and the alpha-proton. A typical spectrum in D₂O shows a singlet for the methyl ester protons (~3.87 ppm) and a triplet for the alpha-proton (~4.17 ppm).[3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Requires derivatization to increase volatility and thermal stability.[8][9] Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9] |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (ee%). | Crucial for applications in asymmetric synthesis. Polysaccharide-based chiral stationary phases (CSPs) are effective for separating amino acid derivatives.[10] Alternatively, pre-column derivatization with a chiral reagent can form diastereomers separable on a standard C18 column.[10] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Shows characteristic absorption bands for the N-H (amine), C=O (ester), and C-O bonds. |

Workflow for GC-MS Analysis (with Derivatization)

Due to the polar and non-volatile nature of amino acid esters, derivatization is a mandatory step for GC-MS analysis.[9] This process converts the polar -NH₂ group into a less polar, more volatile, and thermally stable moiety.

Step-by-Step Protocol (PFP Derivatization):

-

Sample Preparation: An accurately weighed sample of Methyl 2-amino-4-methylpentanoate HCl is dissolved in a suitable solvent.

-

Derivatization: The sample is treated with a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in ethyl acetate. The reaction is typically carried out at a slightly elevated temperature (e.g., 65 °C) for about 30 minutes.[9]

-

Extraction: The resulting pentafluoropropionyl (PFP) derivative is extracted into a water-immiscible organic solvent compatible with GC injectors, such as toluene.[8][9]

-

GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS system. Separation is achieved on a suitable capillary column (e.g., a mid-polarity DB-5MS).[11] The mass spectrometer is operated in electron impact (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Causality and Expertise: The choice of a fluorine-rich derivatizing agent like PFPA significantly increases the electronegativity of the analyte, which can enhance its ionization in the mass spectrometer.[8] The resulting Me-PFP derivatives are stable in toluene for extended periods (at least 14 days), allowing for high-throughput analysis.[8]

Caption: A typical GC-MS analytical workflow including the mandatory derivatization step.

Applications in Drug Discovery and Peptide Synthesis

The primary utility of Methyl 2-amino-4-methylpentanoate lies in its role as a chiral building block for synthesizing more complex molecules, particularly peptides and pharmaceutical intermediates.[12]

Peptide Synthesis

In peptide synthesis, the methyl ester group serves as a protecting group for the C-terminus of the leucine residue.[1] This protection prevents the carboxylic acid from reacting during the formation of a peptide bond between its amino group and the activated carboxylic acid of another amino acid. It is employed in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

Solution-Phase Dipeptide Synthesis Example:

-

Activation: An N-protected amino acid (e.g., Boc-Alanine) is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Neutralization: Methyl 2-amino-4-methylpentanoate hydrochloride is neutralized with a non-nucleophilic base (e.g., N-methylmorpholine) to free the amine.

-

Coupling: The neutralized amine is added to the activated N-protected amino acid, forming the dipeptide (e.g., Boc-Ala-Leu-OMe).

-

Deprotection/Purification: The Boc group can be removed with an acid (e.g., TFA), and the final product is purified, typically by column chromatography.

Caption: Logical flow of a solution-phase dipeptide synthesis.

Chiral Intermediate in Pharmaceutical Synthesis

The defined stereochemistry of Methyl L-leucinate makes it a valuable starting material or intermediate for creating active pharmaceutical ingredients (APIs) where enantiomeric purity is critical for therapeutic efficacy and safety.[12] Its isobutyl side chain can participate in hydrophobic interactions within the binding pockets of target proteins, and the overall structure serves as a scaffold for further chemical modification.[13] For instance, it is a key intermediate in the synthesis of carfilzomib, an anti-cancer drug.[14]

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the quality of Methyl 2-amino-4-methylpentanoate hydrochloride and ensure laboratory safety.

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent when handling the powder in poorly ventilated areas. All handling should ideally be performed in a chemical fume hood.

Handling and Storage Recommendations

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep in a dark place under an inert atmosphere.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

Handling: Avoid formation of dust and aerosols.[15] Use non-sparking tools and prevent fire caused by electrostatic discharge.[15]

Conclusion

Methyl 2-amino-4-methylpentanoate (CAS 7517-19-3) is more than a simple amino acid derivative; it is a fundamental, high-value chiral building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and developers in the pharmaceutical and biotechnology sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols, as detailed in this guide, is crucial for its effective and safe application in the laboratory and beyond.

References

-

ResearchGate. (n.d.). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. Retrieved from [Link]

-

MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

-

UBB. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Methyl 2-amino-4,4-dimethylpentanoate. Retrieved from [Link]

-

PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

-

LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-amino-4-methylpentanoic acid;methyl (2S). Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Leucine methyl ester hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl-L-leucine (NPC 15273). Retrieved from [Link]

-

PubMed. (1992, February 15). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Retrieved from [Link]

- Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

PMC. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Methyl 2-amino-4-methylpentanoate hydrochloride. Retrieved from [Link]

-

ACS Publications. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. Retrieved from [Link]

-

J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral resolution of dl -leucine via salifying tartaric acid derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 7517-19-3: Leucine methyl ester hydrochloride [cymitquimica.com]

- 3. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. L-Leucine methyl ester hydrochloride | CAS 7517-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. (S)-Methyl 2-amino-4,4-dimethylpentanoate [myskinrecipes.com]

- 13. benchchem.com [benchchem.com]

- 14. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

- 16. 7517-19-3|H-Leu-OMe.HCl|BLD Pharm [bldpharm.com]

Chemical structure of Methyl 2-amino-4-methylpentanoate

An In-depth Technical Guide to the Chemical Structure and Applications of Methyl 2-amino-4-methylpentanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpentanoate, an essential chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its core chemical structure, physicochemical properties, established synthetic protocols, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile Leucine Derivative

Methyl 2-amino-4-methylpentanoate, commonly known as the methyl ester of the amino acid leucine, is a pivotal intermediate in a wide array of chemical syntheses. Its structural features—a primary amine, a methyl ester, and an isobutyl side chain—confer upon it a unique reactivity profile that is harnessed extensively in peptide synthesis and the construction of complex, stereochemically defined molecules. The presence of a chiral center at the α-carbon makes it an invaluable tool for developing enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide will focus primarily on the biologically relevant L-isomer, (S)-Methyl 2-amino-4-methylpentanoate, while acknowledging the existence and utility of its D-isomer and racemic mixtures.

Core Chemical Identity

A precise understanding of a molecule begins with its fundamental identifiers. These designations provide an unambiguous means of referencing Methyl 2-amino-4-methylpentanoate in literature, patents, and chemical databases.

-

IUPAC Name: (2S)-2-amino-4-methylpentanoic acid;methyl (2S)-2-amino-4-methylpentanoate[2]

-

Common Synonyms: L-Leucine methyl ester, Methyl L-leucinate

-

Molecular Formula: C₇H₁₅NO₂ (Free Base)[3], C₇H₁₆ClNO₂ (Hydrochloride Salt)[4][5]

-

Molecular Weight: 145.20 g/mol (Free Base)[3], 181.66 g/mol (Hydrochloride Salt)[4][6]

-

CAS Numbers:

Structural Representation

The two-dimensional structure of Methyl 2-amino-4-methylpentanoate is depicted below. The key functional groups—the primary amine, the methyl ester, and the isobutyl side chain—are clearly illustrated.

Caption: 2D structure of Methyl 2-amino-4-methylpentanoate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Methyl 2-amino-4-methylpentanoate is typically supplied as its hydrochloride salt to improve stability and handling, as the free base is a less stable oil. The properties of the hydrochloride salt are summarized below.

| Property | Value | Source |

| Appearance | White or off-white solid/powder | [8] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| Boiling Point | 169.2°C at 760 mmHg | [7] |

| Density | 0.955 g/cm³ | [7] |

| Flash Point | 42.7°C | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7] |

Synthesis and Methodologies: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing Methyl 2-amino-4-methylpentanoate is the Fischer esterification of its parent amino acid, L-leucine. This is typically performed using an excess of methanol as both the solvent and reagent, with a strong acid catalyst. The use of thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as gaseous byproducts that can be easily removed.[4]

Experimental Protocol: Synthesis of L-Leucine Methyl Ester Hydrochloride

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material (L-leucine) via Thin Layer Chromatography (TLC) and the formation of a white crystalline product upon solvent removal.

Materials:

-

L-Leucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round bottom flask (100 mL)

-

Constant pressure dropping funnel with drying tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

TLC plates (silica gel)

-

Ninhydrin solution (2% in ethanol) for staining

Workflow Diagram:

Caption: Workflow for the synthesis of L-Leucine Methyl Ester Hydrochloride.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, add 60 mL of anhydrous methanol. Place the flask in an ice bath to cool.

-

Catalyst Generation: Slowly add 4 mL of thionyl chloride dropwise to the cold methanol using a constant pressure dropping funnel over 30 minutes.[4] Causality Note: This exothermic reaction generates HCl gas in situ. Slow addition and cooling are critical to control the reaction rate and prevent excessive heat generation.

-

Stirring: Stir the resulting solution in the ice bath for 1 hour.

-

Addition of Amino Acid: After 1 hour, add 8 mmol of L-leucine to the flask. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 66°C (reflux) for 6 hours.[4] Causality Note: Heating drives the equilibrium of the esterification reaction towards the product side, ensuring a high conversion rate.

-

Reaction Monitoring: Periodically monitor the reaction's progress by TLC, using a suitable eluent system. Spot the reaction mixture against a standard of L-leucine. The reaction is complete when the L-leucine spot is no longer visible. Visualize the spots using a 2% ninhydrin solution, which stains the primary amine of the amino acid.[4]

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol and any remaining volatiles using a rotary evaporator.

-

Product Isolation: The resulting white solid is L-leucine methyl ester hydrochloride, which is often obtained in near-quantitative yield.[4]

An alternative, milder method involves the use of trimethylchlorosilane (TMSCl) in methanol, which also generates HCl in situ but often proceeds at room temperature, offering convenience and avoiding harsh conditions.[9][10]

Applications in Drug Development and Research

Methyl 2-amino-4-methylpentanoate is a cornerstone for the synthesis of advanced therapeutics and research compounds.

-

Peptide Synthesis: Its primary application is as a protected amino acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[8] The methyl ester protects the carboxylic acid terminus, preventing it from participating in unwanted side reactions during peptide bond formation at the N-terminus. The ester can be readily saponified at a later stage to reveal the free carboxylic acid for further coupling or to yield the final peptide.

-

Chiral Building Block: As an enantiomerically pure compound, it serves as a starting material for the asymmetric synthesis of pharmaceuticals.[1] The defined stereocenter is incorporated into the final API, which is often critical for its pharmacological activity and for minimizing off-target effects.

-

Dipeptide Synthesis and Immunomodulation: It is a precursor for dipeptides such as L-Leucyl-L-Leucine methyl ester hydrochloride (Leu-Leu-OMe). This specific dipeptide is known to selectively eliminate cytotoxic lymphocytes and induce lysosomal stress, making it a valuable tool in immunological research.[11]

-

Intermediate in API Synthesis: It is a key intermediate in the synthesis of various complex molecules. For instance, derivatives of this compound are used in the synthesis of keto-epoxide intermediates, which are crucial for the manufacture of proteasome inhibitors like carfilzomib, an anti-cancer drug.[12]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 2-amino-4-methylpentanoate hydrochloride is essential. It is classified as an irritant.

-

GHS Pictogram: GHS07 (Warning)

-

Hazard Statements:

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[13]

Conclusion

Methyl 2-amino-4-methylpentanoate is more than a simple derivative of leucine; it is a highly versatile and enabling tool for chemists in the pharmaceutical and life sciences industries. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an indispensable building block for the creation of novel peptides and complex, stereochemically pure small molecules. A thorough understanding of its properties and methodologies, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Methyl 2-amino-4,4-dimethylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-4-methylpentanoic acid;methyl (2S)-2-amino-4-methylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-4,4-dimethylpentanoate (C8H17NO2). Retrieved from [Link]

- Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

SpectraBase. (n.d.). 2-[Acetyl(methyl)amino]-4-methyl-pentanoic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

Chegg.com. (2023, April 8). Solved The synthesis of methyl 4-methylpentanoate starting. Retrieved from [Link]

Sources

- 1. (S)-Methyl 2-amino-4,4-dimethylpentanoate [myskinrecipes.com]

- 2. (2S)-2-amino-4-methylpentanoic acid;methyl (2S)-2-amino-4-methylpentanoate | C13H28N2O4 | CID 88602700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 11355546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. methyl 2-amino-4-methylpentanoate hydrochloride | CAS 6322-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. L-Leucyl-L-Leucine methyl ester hydrochloride | TargetMol [targetmol.com]

- 12. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

L-Leucine methyl ester hydrochloride molecular weight and formula

An In-depth Technical Guide to L-Leucine Methyl Ester Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of L-Leucine methyl ester hydrochloride, a pivotal amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into its synthesis, applications, and handling. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative scientific principles.

Core Chemical Identity and Physicochemical Properties

L-Leucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-leucine, an essential branched-chain amino acid. The esterification of the carboxylic acid group and the formation of a hydrochloride salt at the amino group are critical modifications. The methyl ester enhances solubility in organic solvents, which is crucial for applications like peptide synthesis, while the hydrochloride salt form improves stability and handling properties compared to the free base, which is an oil.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-amino-4-methylpentanoate;hydrochloride[2][3][4][5] |

| Synonyms | H-Leu-OMe HCl, Methyl L-leucinate hydrochloride, (S)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride[3][4][6] |

| CAS Number | 7517-19-3[2][3][6][7][8] |

| Molecular Formula | C₇H₁₅NO₂·HCl or C₇H₁₆ClNO₂[2][3][4][6][7][9] |

| Molecular Weight | 181.66 g/mol [3][4][5][9] |

| InChI Key | DODCBMODXGJOKD-RGMNGODLSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to yellowish-white powder or crystals[2][6] |

| Melting Point | 148-155 °C[5][6][7] |

| Solubility | Soluble in water and alcohol[1]; high solubility and stability are noted[6] |

| Optical Rotation | [α]22/D +13°, c = 2 in H₂O |

Synthesis: The Fischer Esterification of L-Leucine

The most common and straightforward method for preparing L-Leucine methyl ester hydrochloride is the Fischer esterification of L-leucine using methanol as both the solvent and reactant, with a strong acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to form HCl in situ, which serves as the catalyst, and sulfur dioxide and HCl as gaseous byproducts.[10] This method is efficient and drives the reaction to completion.

Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol describes a reliable lab-scale synthesis of L-Leucine methyl ester hydrochloride.[10]

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 60 mL of anhydrous methanol.

-

Expertise & Experience: The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product back to the carboxylic acid, which would reduce the yield.

-

-

Catalyst Generation : Cool the flask in an ice bath. Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise.

-

Trustworthiness: This step is highly exothermic and releases toxic HCl and SO₂ gas. Performing this addition slowly in an ice bath is a crucial safety and control measure. The off-gas should be vented to a scrubber containing a sodium hydroxide solution.

-

-

Addition of Reactant : After stirring the methanol/SOCl₂ mixture for 1 hour in the ice bath, add 8 mmol of L-leucine to the flask.

-

Reaction Execution : Allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the reaction to reflux (approximately 66°C) for 6 hours.

-

Expertise & Experience: Refluxing provides the necessary activation energy to drive the esterification to completion in a reasonable timeframe.

-

-

Monitoring : The reaction progress can be monitored using Thin Layer Chromatography (TLC). A ninhydrin stain will visualize the amino acid, and the disappearance of the L-leucine spot indicates the reaction is complete.[10]

-

Workup and Isolation : After completion, cool the reaction mixture. Remove the solvent (methanol) and excess HCl via rotary evaporation. The resulting white solid is L-Leucine methyl ester hydrochloride, which can be collected. The yield is typically high, often near quantitative.[10]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of L-Leucine methyl ester hydrochloride.

Key Applications in Drug Development and Research

A. Foundational Role in Peptide Synthesis

L-Leucine methyl ester hydrochloride is a fundamental building block in solution-phase peptide synthesis.[11] The amino group is free for coupling, while the carboxylic acid is protected as a methyl ester to prevent self-polymerization.

Experimental Protocol: Dipeptide (Boc-Gly-Leu-OMe) Synthesis

This protocol outlines a standard carbodiimide-mediated coupling reaction.

-

Neutralization : In a flask, dissolve L-Leucine methyl ester hydrochloride (1.0 mmol) in dichloromethane (DCM). Cool to 0°C and add a tertiary base like N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.0 mmol) to neutralize the hydrochloride and liberate the free amine.

-

Expertise & Experience: The neutralization step is performed at 0°C to minimize potential side reactions, such as racemization or degradation. The resulting triethylammonium chloride salt will precipitate and can be filtered off if necessary.

-

-

Activation : In a separate flask, dissolve Boc-Glycine (1.0 mmol) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 mmol) in DCM. Stir at 0°C for 15-20 minutes. This forms a highly reactive O-acylisourea intermediate.

-

Coupling : Add the neutralized L-Leucine methyl ester solution from step 1 to the activated Boc-Glycine solution.

-

Reaction : Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.

-

Trustworthiness: The slow warming allows the coupling reaction to proceed to completion efficiently. The main byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM and can be easily removed by filtration.

-

-

Workup : Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with dilute acid (e.g., 1N HCl) to remove any unreacted base, then with a bicarbonate solution to remove unreacted Boc-Glycine, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude dipeptide can be purified by silica gel column chromatography.[11]

Diagram: Peptide Coupling Workflow

Caption: Workflow for a standard dipeptide coupling reaction.

B. Applications in Biomedical and Clinical Research

Beyond synthesis, L-Leucine and its derivatives are subjects of intense research for their biological activity.

-

Protein Synthesis and Metabolism : As a derivative of L-leucine, this compound is used in studies of protein synthesis, muscle metabolism, and recovery mechanisms in sports science.[6][8]

-

Pharmaceutical Development : It is employed in formulating drugs, particularly those targeting metabolic disorders, due to its role in amino acid metabolism.[6][8]

-

Potential Therapeutics : L-Leucine and its derivatives are being investigated in clinical trials for conditions such as the rare blood disorder Diamond Blackfan Anemia and for their potential to modulate neurotransmitter pathways in major depressive disorder.[12]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Handling : Use in a well-ventilated area. Avoid dust formation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13][14]

-

Safety : While some suppliers do not classify it as hazardous under GHS, others issue warnings for skin, eye, and respiratory irritation, and state that it may be harmful if swallowed.[4] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Storage : Store in a tightly sealed container in a dry place. For long-term stability, some suppliers recommend refrigeration and protection from light.

Conclusion

L-Leucine methyl ester hydrochloride is more than a mere chemical intermediate; it is a versatile and enabling tool for scientific advancement. Its well-defined properties, straightforward synthesis, and critical role in the assembly of complex peptides make it indispensable in drug discovery and biotechnology. Furthermore, its connection to the biologically active L-leucine opens avenues for its use in metabolic and clinical research. A thorough understanding of its chemistry, applications, and handling ensures its effective and safe use in the laboratory.

References

-

L-Leucine methyl ester hydrochloride | 7517-19-3. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

H-Leu-OMe HCl, CAS 7517-19-3, L-Leucine methyl ester hydrochloride. (n.d.). Peptides International. Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Archives of Applied Science Research. Retrieved from [Link]

-

Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

(+)-L-Leucine methyl ester | C7H15NO2 | CID 65105. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

L-LEUCINE – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

Sources

- 1. CAS 7517-19-3: Leucine methyl ester hydrochloride [cymitquimica.com]

- 2. L-Leucine methyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. L-Leucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals:Biochemical | Fisher Scientific [fishersci.ca]

- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. 7517-19-3 L-Leucine methyl ester hydrochloride AKSci J92630 [aksci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. L-Leucine methyl ester hydrochloride | CAS 7517-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

Difference between Methyl 2-amino-4-methylpentanoate and L-Leucine

An In-depth Technical Guide to the Core Differences Between L-Leucine and Methyl 2-amino-4-methylpentanoate

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between L-Leucine, a proteinogenic essential amino acid, and its derivative, Methyl 2-amino-4-methylpentanoate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond surface-level comparisons to explore the critical distinctions in chemical structure, physicochemical properties, biological activity, and analytical characterization. We will delve into the causality behind their differing behaviors, from metabolic signaling to spectroscopic signatures, and provide validated experimental protocols for their unambiguous differentiation. This guide serves as a foundational reference for any scientific endeavor requiring the precise use, identification, or manipulation of these molecules.

Introduction: From Essential Amino Acid to Synthetic Derivative

In the landscape of biochemistry and pharmaceutical science, precision in molecular identity is paramount. L-Leucine is a cornerstone molecule, an essential branched-chain amino acid (BCAA) indispensable for protein synthesis and a critical regulator of metabolic signaling pathways.[1][2] Its structure features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an isobutyl side chain.[3]

Methyl 2-amino-4-methylpentanoate, known more commonly as L-Leucine methyl ester, is a direct synthetic derivative of L-Leucine. The defining modification is the esterification of L-Leucine's carboxyl group with methanol. This seemingly minor alteration fundamentally transforms the molecule's chemical nature and biological function, converting a zwitterionic, biologically active signaling molecule into a more lipophilic, transient precursor. Understanding the profound implications of this esterification is crucial for its correct application in peptide synthesis, as a laboratory reagent, or in the design of prodrug strategies.

Core Structural and Physicochemical Distinctions

The primary divergence between L-Leucine and its methyl ester originates from the modification of the carboxyl group. This single chemical change has a cascading effect on the molecule's properties.

Chemical Structure and Nomenclature

The key structural difference is the terminal functional group: L-Leucine possesses a free carboxylic acid (-COOH), while Methyl 2-amino-4-methylpentanoate has a methyl ester (-COOCH₃).[3][4] In biological or neutral pH aqueous solutions, L-Leucine exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The methyl ester derivative cannot form this zwitterion, as the carboxyl proton is replaced by a methyl group. It is typically handled as a hydrochloride salt (L-Leucine methyl ester hydrochloride) to enhance its stability and solubility by ensuring the primary amine is protonated.[4][5]

Figure 1: Comparison of L-Leucine and its methyl ester.

Comparative Physicochemical Properties

The conversion of the polar, ionizable carboxylic acid to a non-ionizable ester group drastically alters the molecule's physical properties. The loss of zwitterionic character and the inability to form strong hydrogen bond dimers, as carboxylic acids do, leads to a significant decrease in the melting point.[6] Furthermore, the addition of the methyl group increases the molecule's nonpolar surface area, resulting in higher lipophilicity (a higher LogP value) and altered solubility.

| Property | L-Leucine | Methyl 2-amino-4-methylpentanoate Hydrochloride | Rationale for Difference |

| IUPAC Name | (2S)-2-Amino-4-methylpentanoic acid[7] | Methyl (2S)-2-amino-4-methylpentanoate hydrochloride[4] | Esterification of the carboxylic acid. |

| CAS Number | 61-90-5[2][3][8] | 7517-19-3[4][5] | Unique identifier for each distinct chemical entity. |

| Molecular Formula | C₆H₁₃NO₂[2][3] | C₇H₁₆ClNO₂[9] | Addition of a methyl group (CH₂) and HCl. |

| Molecular Weight | 131.17 g/mol [2][8][] | 181.66 g/mol [9] | Reflects the difference in the molecular formula. |

| Melting Point | ~293 °C (decomposes)[7][11] | ~149-151 °C[5] | L-Leucine's high melting point is due to its stable crystalline lattice formed by zwitterionic interactions. The ester salt has weaker ionic forces. |

| Solubility in Water | 24.26 g/L at 25 °C[12] | Soluble | L-Leucine's solubility is moderate. The hydrochloride salt of the ester is highly soluble due to its ionic nature. The free base ester is less soluble. |

| LogP | -1.52[7] | ~2.04 (for free ester)[13] | The ester group is significantly less polar than the zwitterionic carboxylate/ammonium group, increasing partitioning into octanol. |

Biological Activity and Functional Roles

The functional divergence between the two molecules is a direct consequence of their structural differences. While L-Leucine is a key biological effector, its methyl ester is largely inert until hydrolyzed.

L-Leucine: A Primary Metabolic Regulator

L-Leucine is one of the most physiologically significant amino acids, extending far beyond its role as a building block for proteins.[] Its primary roles include:

-

Protein Synthesis: As an essential amino acid, it must be obtained from the diet for the biosynthesis of new proteins.[1]

-

mTOR Pathway Activation: L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[] This makes it a key molecule for promoting muscle protein synthesis, which is why it is a popular nutritional supplement for athletes.[]

-

Metabolic Fuel: The carbon skeleton of leucine is ketogenic, meaning it can be metabolized to acetyl-CoA and acetoacetate, serving as an energy source, particularly during fasting or prolonged exercise.[1][14]

Figure 2: Simplified L-Leucine activation of the mTORC1 pathway.

Methyl 2-amino-4-methylpentanoate: A Synthetic Tool and Prodrug Candidate

In its intact form, Methyl 2-amino-4-methylpentanoate lacks the specific molecular recognition features—namely the free carboxylate—to activate signaling pathways like mTOR or to be recognized by aminoacyl-tRNA synthetases for protein synthesis. Its primary roles are:

-

Intermediate in Peptide Synthesis: Its most common application is in synthetic organic chemistry.[15] The ester serves as a protecting group for the carboxylic acid, preventing it from forming unwanted amide bonds during the coupling of the amino group to another amino acid. After the desired peptide bond is formed, the methyl ester can be selectively removed (hydrolyzed) to reveal the free carboxylic acid.[15]

-

Prodrug Potential: The ester can act as a prodrug of L-Leucine. In vivo, it can be hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the parent L-Leucine molecule. This strategy can be used to modify the pharmacokinetic profile, potentially improving absorption or enabling targeted delivery.

Analytical Differentiation: A Practical Guide

Distinguishing between L-Leucine and its methyl ester in a laboratory setting is straightforward with the appropriate analytical techniques. The choice of method depends on the need for qualitative identification versus quantitative analysis.

Spectroscopic Characterization

Spectroscopy provides a definitive and non-destructive means of identification.

-

Infrared (IR) Spectroscopy: The IR spectra are distinct. L-Leucine, as a zwitterion, shows a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and N-H stretches of the ammonium group. The methyl ester will lack this broad O-H absorption and instead show sharper N-H stretches. The key diagnostic difference is the carbonyl (C=O) stretch: L-Leucine shows this around 1700-1725 cm⁻¹, whereas the ester C=O stretch appears at a higher frequency, typically 1735-1750 cm⁻¹.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most conclusive method.

-

¹H NMR: Methyl 2-amino-4-methylpentanoate will exhibit a sharp singlet peak integrating to three protons at approximately 3.7 ppm. This peak corresponds to the methyl group of the ester (-OCH₃) and is completely absent in the spectrum of L-Leucine.

-

¹³C NMR: The carbonyl carbon of the ester appears around 170-175 ppm, while the carboxylic acid carbon of L-Leucine is slightly further downfield (~175-180 ppm).[18] The methyl carbon of the ester provides an additional unique signal around 50-55 ppm.

-

Chromatographic and Chemical Methods

-

High-Performance Liquid Chromatography (HPLC): Due to its higher polarity and zwitterionic nature, L-Leucine has a significantly shorter retention time on a reverse-phase (e.g., C18) column compared to the more hydrophobic methyl ester when using a typical water/acetonitrile mobile phase. This allows for excellent separation and quantification.[][20]

-

Ninhydrin Test: Both compounds possess a primary amine group. Therefore, both will react with ninhydrin upon heating to produce the characteristic deep blue-violet color known as Ruhemann's purple. This test is suitable for confirming the presence of the α-amino acid backbone but cannot differentiate between L-Leucine and its ester. [21]

Experimental Protocol: Differentiation by ¹H NMR Spectroscopy

This protocol provides a definitive method to distinguish between the two compounds.

Objective: To unambiguously identify L-Leucine and Methyl 2-amino-4-methylpentanoate hydrochloride using ¹H NMR.

Materials:

-

Sample A (L-Leucine)

-

Sample B (Methyl 2-amino-4-methylpentanoate hydrochloride)

-

Deuterium oxide (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (≥300 MHz)

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Sample A and dissolve it in 0.6-0.7 mL of D₂O in a clean, dry NMR tube.

-

Repeat the process for Sample B.

-

Cap the tubes and gently agitate until the samples are fully dissolved. Note: D₂O is used to exchange with the labile N-H and O-H protons, simplifying the spectrum.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the acquisition parameters (e.g., number of scans, relaxation delay). A standard proton experiment is sufficient.

-

-

Data Acquisition:

-

Acquire the spectrum for Sample A.

-

Acquire the spectrum for Sample B.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Examine the chemical shift region between 3.5 and 4.0 ppm.

-

Expected Result: The spectrum for Sample B will show a sharp singlet at ~3.7 ppm. The spectrum for Sample A will have no signals in this region. This single peak is the definitive diagnostic marker for the methyl ester.

-

Figure 3: Workflow for differentiation via ¹H NMR.

Conclusion

The distinction between L-Leucine and Methyl 2-amino-4-methylpentanoate is a clear illustration of how a single functional group modification can fundamentally alter a molecule's identity and utility. L-Leucine is a vital, biologically active nutrient and signaling molecule. Its methyl ester, by contrast, is a synthetic derivative whose primary value lies in its use as a chemically protected intermediate or as a potential prodrug, being biologically inert until the ester bond is cleaved. For the researcher, scientist, or drug development professional, a thorough understanding of their distinct physicochemical properties, biological roles, and analytical signatures is not merely academic—it is essential for experimental integrity, the synthesis of novel compounds, and the rational design of therapeutic agents.

References

-

Leucine - Wikipedia. [Link]

-

L-Leucine - Duchefa Biochemie. [Link]

-

L-Leucine | C6H13NO2 | CID 6106 - PubChem. [Link]

-

2-amino-4-methylpentanoic acid;methyl (2S) - PubChem. [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. [Link]

-

Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - MDPI. [Link]

-

Leucine Metabolism | Encyclopedia MDPI. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [Link]

-

How do carboxylic acids differ from esters? - Chemistry - Vaia. [Link]

-

Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. [Link]

-

Analysis of carboxylic acids and esters - ResearchGate. [Link]

-

Analytical Methods for Amino Acids - Shimadzu. [Link]

-

25.4: Analysis of Amino Acids - Chemistry LibreTexts. [Link]

-

Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem. [Link]

-

2-Amino-4-methylpentanoic acid | CAS#:328-39-2 | Chemsrc. [Link]

- WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)

-

2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1 - Matrix Fine Chemicals. [Link]

-

L-Leucine methyl ester hydrochloride - Chem-Impex. [Link]

-

L-Leucine in L-Leucine methyl ester. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. [Link]

Sources

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. L-Leucine | CAS 61-90-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 61-90-5: L-Leucine | CymitQuimica [cymitquimica.com]

- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. vaia.com [vaia.com]

- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. methyl 2-amino-4-methylpentanoate hydrochloride | CAS 6322-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. L-Leucine | 61-90-5 [chemicalbook.com]

- 12. L-Leucine | Duchefa Biochemie [duchefa-biochemie.com]

- 13. echemi.com [echemi.com]

- 14. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. mdpi.com [mdpi.com]

- 16. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 20. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Solubility of Methyl 2-amino-4-methylpentanoate in Water vs. DMSO

Technical Guide for Research & Development

Executive Summary

Methyl 2-amino-4-methylpentanoate, commonly known as L-Leucine methyl ester (H-Leu-OMe) , is a critical amino acid derivative used primarily in peptide synthesis and as a lysosomotropic precursor. Its solubility profile presents a classic dichotomy in reagent handling: while it is highly soluble in both water and dimethyl sulfoxide (DMSO), its stability in these environments differs drastically.

-

DMSO: The preferred solvent for stock solutions. High solubility (>50 mg/mL) and excellent chemical stability when stored at -20°C.

-

Water: High solubility but high instability. The ester bond is susceptible to hydrolysis, particularly at physiological or basic pH, rapidly converting the reagent back to L-Leucine and methanol.

Critical Distinction: Researchers often confuse this compound with L-Leucyl-L-leucine methyl ester (LLOMe), a dipeptide used to induce lysosomal damage. Ensure you are working with the monomer (CAS: 7517-19-3 for HCl salt) before proceeding.

Physicochemical Profile

Understanding the fundamental properties of the compound is essential for predicting its behavior in solution.

| Property | Data | Notes |

| IUPAC Name | Methyl 2-amino-4-methylpentanoate | |

| Common Name | L-Leucine methyl ester (H-Leu-OMe) | |

| CAS Number | 7517-19-3 (HCl salt); 2666-93-5 (Free base) | Note: The HCl salt is the standard commercial form due to stability.[1] |

| Molecular Weight | 181.66 g/mol (HCl salt) | Free base MW: 145.20 g/mol |

| Form | White crystalline powder | Hygroscopic (absorbs moisture from air) |

| pKa (Predicted) | ~7.6 (Amine) | The ester reduces the pKa of the amine compared to free Leucine. |

| LogP | ~1.5 (Free base) | Moderately lipophilic, but the salt form drives aqueous solubility. |

Solubility & Stability Analysis

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Recommended for Stock Solutions [2]

DMSO is the gold standard for preparing stock solutions of H-Leu-OMe. The aprotic nature of DMSO prevents the nucleophilic attack that leads to ester hydrolysis, preserving the integrity of the molecule during storage.

-

Solubility Limit:

100 mg/mL (approx. 550 mM).[2] -

Stability: High.[1][3] Stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[2]

-

Protocol: Dissolve the HCl salt directly in anhydrous DMSO. Vortexing or mild sonication may be required for concentrations approaching saturation.

Solubility in Water

Status: High Solubility / Low Stability (Use Immediately)

While the hydrochloride salt of H-Leu-OMe is highly water-soluble due to its ionic character, water acts as a reactive medium that degrades the compound.

-

Solubility Limit:

50 mg/mL (~275 mM). -

Mechanism of Instability: Ester Hydrolysis.

-

In aqueous environments, water molecules attack the carbonyl carbon of the ester group.

-

This reaction is catalyzed by base (OH⁻). Consequently, dissolving H-Leu-OMe in buffers with pH > 7.0 accelerates degradation significantly.

-

Reaction: H-Leu-OMe + H₂O ⇌ H-Leu-OH + MeOH

-

-

Recommendation: Never store H-Leu-OMe in aqueous solution. Prepare fresh immediately before use.

Comparative Analysis Table

| Feature | Water (Aqueous Buffer) | DMSO (Anhydrous) |

| Solubility (Max) | ~50 mg/mL | ~100 mg/mL |

| Stability (25°C) | < 24 Hours (Hydrolysis risk) | Weeks to Months |

| Stability (-20°C) | Not Recommended (Freeze/thaw degrades) | Excellent (1-6 Months) |

| Primary Use | Final working dilution (immediate) | Stock solution storage |

| pH Sensitivity | High (Degrades rapidly at pH > 7) | None |

Mechanistic Visualization

The following diagram illustrates the stability pathways and the risk of hydrolysis in aqueous media.

Figure 1: Stability pathway of Methyl 2-amino-4-methylpentanoate in DMSO vs. Water.

Experimental Protocols

Protocol A: Preparation of 200 mM Stock Solution (DMSO)

Purpose: To create a stable, high-concentration stock for long-term use.

-

Calculate: For 1 mL of 200 mM stock, weigh 36.3 mg of H-Leu-OMe·HCl (MW: 181.66).[1][2][4][5]

-

Weigh: Accurately weigh the powder into a sterile, DNase/RNase-free microcentrifuge tube.

-

Solubilize: Add 1 mL of high-grade anhydrous DMSO (Grade: Cell Culture or HPLC).

-

Mix: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 1-2 minutes at room temperature.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Solution (Aqueous)

Purpose: To prepare a working concentration (e.g., 1 mM) for cell culture or enzymatic assays.

-

Thaw: Thaw one aliquot of the DMSO stock solution on ice.

-

Prepare Buffer: Have your experimental buffer (e.g., PBS, HBSS) ready. Crucial: Ensure pH is neutral (7.0–7.4). Avoid highly alkaline buffers.

-

Dilute: Add the DMSO stock dropwise to the buffer while vortexing gently.

-

Example: To make 10 mL of 1 mM solution, add 50 µL of 200 mM Stock to 9.95 mL of buffer.

-

-

Use: Apply to cells or reaction mixture within 15–30 minutes of preparation. Discard unused aqueous solution.

Implications for Research

In Vitro Applications

When using H-Leu-OMe in cell culture (e.g., for lysosomal studies or as a negative control for LLOMe), the final DMSO concentration must be kept below 0.5% (v/v) to avoid solvent toxicity.

-

Self-Validation: Always include a "Vehicle Control" (DMSO only) in your experimental design to ensure observed effects are due to the ester, not the solvent.

In Vivo Applications

Direct injection of the DMSO stock is rarely appropriate due to tissue damage.

-

Formulation: Prepare a fresh suspension in saline or PBS containing 5-10% Tween-80 or PEG-300 if high concentrations are needed.

-

Timing: Inject immediately after mixing to prevent hydrolysis before administration.

References

- Note: Provides solubility benchmarks for Leucine ester derivatives in DMSO and W

- Source for specific solubility limits (100 mg/mL in DMSO)

- Provides comparative stability data for amino acid esters in aqueous vs. organic solvents.

-

PubChem. (n.d.). Methyl 2-amino-4-methylpentanoate hydrochloride.[5][6][7][8] National Library of Medicine. Retrieved from [Link]

- Authoritative source for physicochemical properties (MW, CAS, Structure).

Sources

- 1. H-Leu-OMe.HCl - SRIRAMCHEM [sriramchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyl 2-amino-4-methylpentanoate hydrochloride | 6322-53-8 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. methyl 2-amino-4-methylpentanoate hydrochloride | CAS 6322-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide: pKa of Methyl 2-amino-4-methylpentanoate Amino Group

[1]

Executive Summary & Chemical Identity

Methyl 2-amino-4-methylpentanoate , commonly known as L-Leucine methyl ester (Leu-OMe) , is a derivative of the branched-chain amino acid L-leucine.[1][2] In this molecule, the carboxyl group is esterified with methanol, neutralizing the acidic functionality and profoundly altering the ionization profile of the remaining

Unlike free leucine, which exists as a zwitterion at physiological pH, Leu-OMe exists in an equilibrium between a cationic ammonium species and a neutral free base.[1] This shift in pKa is a critical parameter for researchers involved in peptide coupling , prodrug formulation , and lysosomotropic research .[1]

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | Methyl (2S)-2-amino-4-methylpentanoate |

| Common Name | L-Leucine methyl ester (Leu-OMe) |

| CAS Number | 7517-19-3 (Hydrochloride salt) |

| Molecular Weight | 145.20 g/mol (Free base) / 181.66 g/mol (HCl salt) |

| Key Functional Group |

pKa Value and Theoretical Framework

The Core Data Point

The experimentally determined pKa value of the

| Species | pKa ( | pKa ( | State at pH 7.4 |

| L-Leucine (Free Acid) | 9.60 | 2.36 | Zwitterionic |

| L-Leucine Methyl Ester | 7.6 | N/A (Esterified) | Equilibrium (Ammonium/Free Base) |

Mechanistic Insight: Why is the pKa Lower?

In free leucine, the deprotonated carboxylate group (

In Leu-OMe , the carboxyl group is converted to a methyl ester (

-

Loss of Electrostatic Stabilization: The negative charge is removed, eliminating the zwitterionic stabilization of the protonated amine.[3]

-

Electron-Withdrawing Induction: The ester group is strongly electron-withdrawing (

effect).[1] This pulls electron density away from the

Consequently, the pKa drops by approximately 2 log units (from 9.6 to 7.6). This shift is biologically significant because it allows a substantial fraction of the molecule to exist as the uncharged, membrane-permeable free base at physiological pH (7.4).[1]

Visualization: Ionization Equilibrium

Caption: Equilibrium shift of Leu-OMe.[1][4] The pKa of 7.6 allows significant membrane permeability at physiological pH compared to free amino acids.

Experimental Determination Protocol

To validate this pKa value in your specific buffer system or solvent conditions, Potentiometric Titration is the gold standard.[3] This method is self-validating and does not rely on chromophores.[1]

Materials Required[3][4][6][7][8][9][10]

-

Analyte: L-Leucine methyl ester hydrochloride (High purity, >98%).[1][5]

-

Titrant: 0.1 M NaOH (Standardized, carbonate-free).

-

Solvent: Degassed ultrapure water (or 0.15 M KCl to maintain ionic strength).

-

Instrumentation: Precision pH meter (calibrated at pH 4.0, 7.0, 10.0) with a glass combination electrode.

-

Inert Gas: Nitrogen or Argon for purging.[1]

Step-by-Step Methodology

-

Preparation: Dissolve

mol of Leu-OMe·HCl in 50 mL of 0.15 M KCl solution. The KCl ensures constant ionic strength, preventing activity coefficient fluctuations during titration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

System Setup: Place the beaker in a thermostated water bath (

). Submerge the pH electrode and a temperature probe. -

Inert Atmosphere: Purge the solution with Nitrogen for 10 minutes to remove dissolved

(which forms carbonic acid and skews results). Maintain a blanket of -

Titration:

-

Record the initial pH (should be acidic due to the HCl salt).

-

Add 0.1 M NaOH in small increments (e.g., 50

L).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Allow pH to stabilize (<0.005 pH unit drift/min) before recording.[1]

-

Continue past the equivalence point (pH > 11).

-

-

Data Analysis:

Workflow Diagram

Caption: Potentiometric titration workflow for precise pKa determination of amino acid esters.

Applications and Implications

Lysosomotropic Agents (Lysosomal Disruption)

The pKa of 7.6 is the specific property that makes Leu-OMe a potent lysosomotropic agent.[1]

-

Mechanism: At cytosolic pH (7.2–7.4), a significant portion of Leu-OMe is uncharged (free base) and diffuses through the lysosomal membrane.[1]

-

Trapping: Once inside the lysosome (pH 4.5–5.0), the molecule becomes fully protonated (

).[1] The charged species cannot diffuse back out.[6] -

Result: Accumulation leads to osmotic swelling and lysosomal rupture.[1] This is used experimentally to study lysosomal function and induce apoptosis in specific immune cells (e.g., cytotoxic T-cells).[1]

Peptide Synthesis

In synthetic chemistry, the lower pKa of the amino ester compared to the free amino acid affects nucleophilicity.[3]

-

Coupling Efficiency: While the lower pKa implies a less basic amine, the nucleophilicity remains sufficient for coupling reactions (e.g., with EDC/NHS or HATU).[3]

-

Base Usage: When neutralizing the HCl salt for coupling, milder bases (like DIPEA or NMM) are sufficient to deprotonate the ammonium species, avoiding racemization risks associated with strong bases.[3]

Prodrug Design

Esterification is a common prodrug strategy to enhance oral bioavailability. The shift in pKa ensures that the drug is more lipophilic in the intestinal lumen (pH 6–7) compared to the parent amino acid, facilitating passive absorption.

References

-

Reeves, J. P., et al. (1981).[3] "Intracellular disruption of rat heart lysosomes by leucine methyl ester: effects on protein degradation."[1] Proceedings of the National Academy of Sciences (PNAS), 78(7), 4426–4429.[1]

-

Thiele, D. L., & Lipsky, P. E. (1986).[1][3] "The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes."[1][8] The Journal of Immunology, 136(3), 1038-1048.[1][8]

- Context: Discusses the lysosomotropic mechanism dependent on the specific pKa properties of the methyl ester.

-

Hunt, I. "Amino Acids: pKa and pI values." University of Calgary, Department of Chemistry.[3]

- Context: Provides comparative pKa values for free amino acids (Leucine pKa2 = 9.60)

Sources

- 1. CAS 7517-19-3: Leucine methyl ester hydrochloride [cymitquimica.com]

- 2. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 4. brainly.com [brainly.com]

- 5. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]

- 6. pnas.org [pnas.org]

- 7. Amino Acids [vanderbilt.edu]

- 8. medchemexpress.com [medchemexpress.com]

The Equivalence of Methyl 2-amino-4-methylpentanoate and H-Leu-OMe: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, precise molecular nomenclature is paramount. A common point of inquiry revolves around the identity of two frequently encountered chemical names: Methyl 2-amino-4-methylpentanoate and H-Leu-OMe . This technical guide confirms that these two names refer to the identical chemical entity and provides a comprehensive overview of its synthesis, characterization, applications, and handling. This molecule, the methyl ester of the amino acid Leucine, is a fundamental building block in the construction of complex peptides and has found significant utility in the synthesis of various pharmaceutical agents.

Unveiling the Molecular Identity: Structure and Nomenclature

Methyl 2-amino-4-methylpentanoate and H-Leu-OMe are two names for the same chiral molecule. The designation "H-Leu-OMe" is a common abbreviation in peptide chemistry, where "H" signifies a free amine group, "Leu" represents the leucine residue, and "OMe" indicates a methyl ester at the C-terminus. The systematic IUPAC name, (S)-methyl 2-amino-4-methylpentanoate, provides a more descriptive account of its chemical structure. The molecule is most commonly encountered and commercially available as its hydrochloride salt (H-Leu-OMe·HCl), which enhances its stability and solubility in aqueous solutions.[1]

The fundamental properties of L-Leucine methyl ester hydrochloride are summarized below:

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ · HCl |

| Molecular Weight | 181.66 g/mol |

| CAS Number | 7517-19-3 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. |

Synthesis and Purification: From Amino Acid to Ester

The most prevalent method for the synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride is the Fischer esterification of L-leucine. This acid-catalyzed reaction involves the treatment of the amino acid with methanol in the presence of a strong acid. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation as it reacts with methanol to generate HCl in situ, which then catalyzes the esterification.[2][3]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details a common laboratory-scale synthesis of L-Leucine methyl ester hydrochloride.

Materials:

-

L-Leucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or tert-butyl methyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Leucine (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield white crystals of L-Leucine methyl ester hydrochloride.[2]

Caption: Role of H-Leu-OMe in Peptide Synthesis Workflow.

Synthesis of Pharmaceutical Agents

A notable application of Methyl 2-amino-4-methylpentanoate is in the synthesis of the proteasome inhibitor Carfilzomib , which is used to treat multiple myeloma. [4][5][6][7][8]In the synthesis of Carfilzomib, the leucine methyl ester moiety is incorporated into the tetrapeptide backbone of the drug. Its specific stereochemistry and side chain are crucial for the drug's binding to the proteasome and its therapeutic activity.

Furthermore, leucine derivatives, including H-Leu-OMe, are utilized in the development of antiviral agents. The isobutyl side chain of leucine can play a significant role in the hydrophobic interactions between the drug molecule and the viral target. [9][10][11]

Research Applications

Beyond drug synthesis, H-Leu-OMe and its derivatives have been employed in biochemical research. For instance, L-leucyl-L-leucine methyl ester (H-Leu-Leu-OMe), a dipeptide derived from H-Leu-OMe, is known to have immunosuppressive properties and is used as a tool to study lysosomal function and cell death pathways. [1][12]

Safety and Handling

Methyl 2-amino-4-methylpentanoate hydrochloride is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound. [13]* Inhalation: Avoid inhaling the dust. Use in a well-ventilated area. [13]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. * Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is highly recommended to consult the full Safety Data Sheet (SDS) for detailed safety information before handling this compound. [13][14]

Conclusion

References

- Crew, A. P., et al. (2014). Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site. Journal of Medicinal Chemistry, 57(15), 6301–6316.

-

Pianeta Chimica. (n.d.). Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: L-Leucine methyl ester hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). L-leucine methyl ester hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Leucine, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine (C6H13NO2). Retrieved from [Link]

- Vooturi, S. K. R., & Kulkarni, S. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(9), 10413–10421.

-

ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.

- Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of leukocyte biology, 51(2), 126–132.

-

LCGC International. (2022). Interpretation of Mass Spectra, Part 1: Developing Skills. Retrieved from [Link]

- Google Patents. (n.d.). CN105273057A - Carfilzomib preparation method.

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

- Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical & Bioanalytical Techniques, 14(12), 1-2.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors. Retrieved from [Link]

-

Peptides International. (n.d.). H-Leu-OMe HCl. Retrieved from [Link]

-

Crews Laboratory, Yale University. (n.d.). Carfilzomib/Kyprolis. Retrieved from [Link]

- Google Patents. (n.d.). CN104710507A - Preparation method of carfilzomib.

-

Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

- MDPI. (2020).

- MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989.

- MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3333.

-

ChemSynthesis. (n.d.). methyl 4-amino-4-methylpentanoate. Retrieved from [Link]

Sources

- 1. Buy H-Leu-leu-ome hcl | 6491-83-4 [smolecule.com]

- 2. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pianetachimica.it [pianetachimica.it]